3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Description
3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an aniline derivative featuring a 3-ethyl-substituted benzene ring and a 1,2,3-thiadiazole moiety linked via a methylene group to the aniline nitrogen. The compound’s structure combines the electron-rich aromatic amine system with the heterocyclic 1,2,3-thiadiazole group, which introduces sulfur and nitrogen atoms into the framework. This combination likely influences its electronic properties, solubility, and reactivity.
Structural determination of such molecules often employs X-ray crystallography tools like SHELX, which is widely used for small-molecule refinement and has been instrumental in elucidating bond geometries and molecular conformations in similar compounds .
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
3-ethyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C11H13N3S/c1-2-9-4-3-5-10(6-9)12-7-11-8-15-14-13-11/h3-6,8,12H,2,7H2,1H3 |
InChI Key |
HBLWZLNWUMKEJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of aniline derivatives with thiadiazole precursors. One common method includes the reaction of 3-ethyl aniline with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The thiadiazole moiety is known to interact with metal ions and other biomolecules, which can disrupt cellular processes and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Molecular Properties
Key Observations :
- Molecular Weight : The ethyl-substituted compound has a higher molecular weight (219.30 g/mol) compared to the 2-methyl analog (205.28 g/mol) due to the larger ethyl group.
- Substituent Effects: Electron Donation/Acceptance: The ethyl group in the target compound donates electrons via inductive effects, increasing the electron density on the aromatic ring and amine nitrogen. In contrast, the fluorine in the 3-fluoro-4-methyl analog withdraws electrons, reducing nucleophilicity .
Reactivity and Chemical Behavior
- Bromination : Aniline derivatives typically undergo electrophilic substitution at the para and ortho positions. For example, unsubstituted aniline reacts with bromine to form 2,4,6-tribromoaniline . Substituents like ethyl or fluorine alter regioselectivity and reaction rates. The ethyl group’s electron-donating nature may accelerate bromination, while fluorine’s electron-withdrawing effect could slow it.
- Thiadiazole Reactivity : The 1,2,3-thiadiazole group may participate in cycloaddition reactions or act as a leaving group, depending on reaction conditions. Its presence could also influence solubility, as sulfur-containing heterocycles often exhibit lower polarity.
Biological Activity
3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound features a unique structure comprising an ethyl group attached to an aniline moiety and a thiadiazole ring, which is known for its role in various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNS, with a molecular weight of approximately 220.29 g/mol. The presence of the thiadiazole ring is crucial for its biological activity, as it interacts with various biological targets.
Antimicrobial Activity
Thiadiazole derivatives are widely recognized for their antimicrobial properties . Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the disruption of bacterial cell membranes and inhibition of essential metabolic enzymes.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | Staphylococcus aureus | 32 µg/mL |
| Gram-negative | Escherichia coli | 16 µg/mL |
| Fungal | Candida albicans | 64 µg/mL |
Antifungal Properties
In addition to its antibacterial effects, this compound has demonstrated antifungal activity . Research indicates that it can inhibit the growth of various fungal strains by interfering with their cell wall synthesis and function.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests its potential application in treating inflammatory diseases.
Anticancer Activity
Recent investigations have highlighted the anticancer properties of thiadiazole derivatives. This compound has shown promise in vitro against various cancer cell lines. The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects on different cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), the compound exhibited IC values indicative of significant antiproliferative activity:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The thiadiazole moiety plays a pivotal role in these interactions:
- Membrane Disruption : The compound disrupts microbial cell membranes.
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
